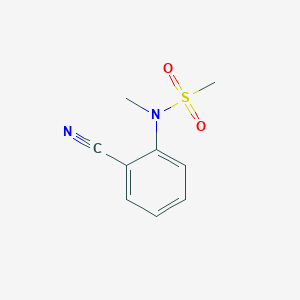

N-(2-cyanophenyl)-N-methylmethanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-cyanophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11(14(2,12)13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLLSQHKTQOHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670231 | |

| Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073159-70-2 | |

| Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-cyanophenyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a proposed synthetic pathway for N-(2-cyanophenyl)-N-methylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a logical, two-step sequence, commencing with the readily available starting material, 2-aminobenzonitrile. Each step is detailed with theoretical justification, procedural steps, and purification strategies, grounded in established chemical principles.

Strategic Overview of the Synthesis

The synthesis of this compound is most logically approached through a two-step process:

-

Selective N-Methylation: The primary amine of 2-aminobenzonitrile is first selectively methylated to yield the intermediate, N-methyl-2-aminobenzonitrile.

-

Methanesulfonylation: The resulting secondary amine is then reacted with methanesulfonyl chloride to afford the final target molecule.

This strategy is predicated on the differential reactivity of the primary and secondary amines and the well-established methodologies for N-alkylation and N-sulfonylation of anilines.

Caption: Proposed two-step synthesis pathway for this compound.

Step 1: Selective Mono-N-Methylation of 2-Aminobenzonitrile

The initial and critical step in this synthesis is the selective mono-N-methylation of 2-aminobenzonitrile. Over-methylation to the tertiary amine is a potential side reaction that must be carefully controlled. Several methods can be employed for this transformation, with the choice depending on factors such as scale, desired selectivity, and available reagents.

Mechanistic Rationale

The N-methylation of an amine is a nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methyl group of a methylating agent. To favor mono-methylation, it is often necessary to use a protecting group strategy or carefully control the stoichiometry of the reagents. A common and effective method involves the use of a slight excess of the amine relative to the methylating agent and a suitable base to neutralize the acid byproduct.

Recommended Protocol: N-Methylation using Methyl Iodide

This protocol is based on established methods for the N-monomethylation of primary aromatic amines[1].

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminobenzonitrile | 118.14 | 10.0 g | 0.0846 |

| Methyl Iodide | 141.94 | 12.0 g (5.26 mL) | 0.0846 |

| Potassium Carbonate | 138.21 | 23.4 g | 0.169 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (10.0 g, 0.0846 mol) and potassium carbonate (23.4 g, 0.169 mol).

-

Add 200 mL of acetone to the flask and stir the suspension.

-

Slowly add methyl iodide (12.0 g, 5.26 mL, 0.0846 mol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-methyl-2-aminobenzonitrile.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure intermediate.

Step 2: Methanesulfonylation of N-Methyl-2-aminobenzonitrile

The second step involves the reaction of the newly synthesized secondary amine, N-methyl-2-aminobenzonitrile, with methanesulfonyl chloride to form the desired sulfonamide. This is a standard procedure for the synthesis of N,N-disubstituted sulfonamides.

Mechanistic Rationale

The nitrogen of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Caption: General mechanism for the methanesulfonylation of a secondary amine.

Recommended Protocol: Sulfonylation Reaction

This protocol is adapted from general procedures for the N-alkylation of N-monosubstituted sulfonamides[2].

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Methyl-2-aminobenzonitrile | 132.16 | 5.0 g | 0.0378 |

| Methanesulfonyl Chloride | 114.55 | 5.2 g (3.6 mL) | 0.0454 |

| Triethylamine | 101.19 | 5.7 g (7.9 mL) | 0.0567 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-methyl-2-aminobenzonitrile (5.0 g, 0.0378 mol) in 100 mL of dichloromethane (DCM).

-

Add triethylamine (5.7 g, 7.9 mL, 0.0567 mol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (5.2 g, 3.6 mL, 0.0454 mol) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

Characterization and Data

-

¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons (in the range of 7.0-8.0 ppm), a singlet for the N-methyl protons (around 3.0-3.5 ppm), and a singlet for the S-methyl protons (around 2.8-3.2 ppm).

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, the cyano carbon, the N-methyl carbon, and the S-methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀N₂O₂S, MW: 210.25 g/mol ).

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C≡N stretch (around 2220-2240 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C-H and C-N bonds.

Safety and Handling

-

2-Aminobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation[3]. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Methyl Iodide: This is a toxic and carcinogenic substance. All manipulations should be performed in a fume hood with appropriate PPE.

-

Methanesulfonyl Chloride: This is a corrosive and lachrymatory compound. Handle with extreme care in a fume hood, wearing gloves and safety goggles.

-

Solvents and Reagents: Standard laboratory safety precautions should be followed for all other solvents and reagents used.

Conclusion

The proposed two-step synthesis provides a logical and feasible route to this compound from commercially available starting materials. The described protocols are based on well-established and reliable chemical transformations. Researchers should optimize the reaction conditions and purification procedures for their specific needs. The characterization data provided are predictive and should be confirmed by experimental analysis of the synthesized compound.

References

-

A review on the synthesis of 2-aminobenzonitrile. (2022). ResearchGate. [Link]

-

N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2004). ResearchGate. [Link]

-

A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic. [Link]

-

Cobalt Catalyzed N‐Methylation of Amides using Methanol. (2019). eScholarship, University of California. [Link]

- Preparation of N-substituted arylsulfonamides. (1987).

-

2-Aminobenzonitrile. PubChem. [Link]

Sources

An In-depth Technical Guide to N-(2-cyanophenyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Unique Sulfonamide in Modern Chemistry

N-(2-cyanophenyl)-N-methylmethanesulfonamide is a bespoke chemical entity that marries the electronic and structural features of an aromatic nitrile with the well-established chemical versatility of a sulfonamide. This guide offers an in-depth exploration of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications, particularly as a building block in medicinal chemistry and materials science. As a tertiary sulfonamide, it lacks the acidic proton common to primary and secondary sulfonamides, a feature that profoundly influences its reactivity and solubility, setting it apart from many compounds in this class. The presence of the ortho-cyano group on the phenyl ring further introduces a site of potential chemical transformation and modulates the electronic properties of the aromatic system. This document is intended to serve as a comprehensive technical resource for researchers leveraging this compound in their synthetic endeavors.

Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective application in research and development. The following table summarizes the key identifiers and physical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1073159-70-2 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂S | [1] |

| Molecular Weight | 210.25 g/mol | [1] |

| SMILES | CS(=O)(=O)N(C)c1ccccc1C#N | [1] |

| Predicted Boiling Point | 365.6 ± 44.0 °C | Based on computational models |

| Predicted Density | 1.32 ± 0.1 g/cm³ | Based on computational models |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Note: Some physical properties, such as boiling point and density, are computationally predicted and should be confirmed experimentally.

Molecular Structure and Spectroscopic Characterization

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the S-methyl protons. The aromatic protons, due to the ortho-cyano and sulfonamide substitution, will likely appear as complex multiplets in the range of 7.0-8.0 ppm. The N-methyl group should present as a sharp singlet around 3.0-3.5 ppm, while the S-methyl protons of the methanesulfonyl group will also be a singlet, typically found further upfield around 2.8-3.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the nitrile carbon, the N-methyl carbon, and the S-methyl carbon. The aromatic carbons will resonate in the 120-140 ppm region. The carbon of the nitrile group (C≡N) is expected to appear around 115-120 ppm. The N-methyl carbon signal should be in the 35-45 ppm range, and the S-methyl carbon will likely be in a similar region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

S=O stretch: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1335-1370 cm⁻¹ (asymmetric) and 1145-1180 cm⁻¹ (symmetric).

-

C-N stretch: A band in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands above 3000 cm⁻¹ for the aromatic C-H and in the 2850-3000 cm⁻¹ range for the methyl C-H bonds.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 210. Subsequent fragmentation may involve the loss of the methylsulfonyl group or cleavage of the N-S bond.

Synthesis and Reaction Chemistry

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide (Intermediate)

-

Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as pyridine (used as both solvent and base) or triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-cyanophenyl)methanesulfonamide. This intermediate can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to deprotonate the amine, facilitating its nucleophilic attack on the sulfonyl chloride. The reaction is performed at a low temperature initially to control the exothermicity of the reaction.

Step 2: N-Methylation to Yield this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend a strong, non-nucleophilic base such as sodium hydride (1.2 equivalents) in a dry, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Add a solution of N-(2-cyanophenyl)methanesulfonamide (1.0 equivalent) in the same dry solvent dropwise to the suspension of the base at 0 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the sulfonamide nitrogen.

-

Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices: A strong base is required to deprotonate the relatively acidic N-H of the secondary sulfonamide. An aprotic solvent is essential to prevent quenching of the strong base and the resulting anion. Methyl iodide is a commonly used and effective electrophile for methylation.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its constituent functional groups. The sulfonamide group is generally stable under many reaction conditions. The ortho-cyano group, however, offers a handle for further chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, respectively. This opens up avenues for the synthesis of a variety of derivatives.

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group), which can then be used in further synthetic manipulations.

-

Cyclization Reactions: The ortho-positioning of the cyano and sulfonamide groups may allow for intramolecular cyclization reactions under specific conditions to form novel heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. N-aryl sulfonamides, in particular, are privileged structures in medicinal chemistry.[2] The subject compound can serve as a valuable scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyano group can act as a bioisostere for other functional groups or as a key interaction point with biological targets.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not publicly available, general precautions for handling fine chemicals should be observed. Based on structurally related compounds, the following hazards may be anticipated:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a stable tertiary sulfonamide and a reactive nitrile group on an aromatic ring provides a versatile platform for the development of novel molecules. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic route, and an outlook on its potential applications and necessary safety precautions. As with any chemical, further experimental validation of its properties and reactivity is encouraged to fully unlock its synthetic potential.

References

-

ResearchGate. (2025). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(2-cyanophenyl)-N-methylmethanesulfonamide (CAS 1073159-70-2): Current Landscape and Future Directions

A Note to Researchers, Scientists, and Drug Development Professionals:

This document serves as a foundational guide to N-(2-cyanophenyl)-N-methylmethanesulfonamide, a chemical entity identified by the CAS number 1073159-70-2. A comprehensive review of publicly available scientific literature and patent databases reveals that this compound is primarily cataloged as a research chemical and building block. To date, there is a notable absence of in-depth studies detailing its synthesis, specific biological activities, or applications in drug development. This guide, therefore, aims to provide a thorough overview of the available information and contextualize the compound within the broader landscape of related chemical structures to offer insights into its potential utility.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is the cornerstone of any research endeavor. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1073159-70-2 | N/A |

| Molecular Formula | C₉H₁₀N₂O₂S | |

| Molecular Weight | 210.25 g/mol | |

| Canonical SMILES | CS(=O)(=O)N(C)C1=CC=CC=C1C#N | |

| Physical Description | Solid (predicted) | N/A |

| Storage Conditions | Sealed in dry, 2-8°C |

Structural Context and Potential for Synthesis

The molecular structure of this compound comprises a central methanesulfonamide core, N-substituted with a methyl group and a 2-cyanophenyl group. This arrangement of functional groups suggests several plausible synthetic routes, drawing from established methodologies in organic chemistry.

Conceptual Synthetic Pathways

Diagram of a Plausible Synthetic Route:

Caption: Plausible synthetic route to this compound.

Causality Behind Experimental Choices:

-

2-Cyano-N-methylaniline: This starting material provides the core aromatic and N-methyl functionalities.

-

Methanesulfonyl Chloride: This reagent is a common and efficient source for the introduction of the methanesulfonyl group.

-

Base (e.g., Pyridine or Triethylamine): A non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, driving the reaction to completion and preventing unwanted side reactions.

-

Solvent (e.g., Dichloromethane - DCM): An aprotic solvent like DCM is suitable for this type of reaction as it is inert and effectively dissolves both reactants.

Inferred Biological Relevance and Potential Applications

The structural motifs present in this compound—the cyanophenyl group and the sulfonamide linkage—are prevalent in a variety of biologically active molecules. This suggests that the title compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

The Significance of the Cyanophenyl Moiety

The cyanophenyl group is a common feature in many small molecule drugs and clinical candidates. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the cyano group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and is often used as a bioisostere for other functional groups.

The Versatility of the Sulfonamide Functional Group

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfonamide moiety can act as a key pharmacophore, interacting with biological targets through hydrogen bonding and other non-covalent interactions.

Logical Relationship of Structural Features to Potential Biological Activity:

Caption: A proposed workflow for the investigation of this compound.

Self-Validating Nature of the Proposed Protocol:

Each step in this workflow is designed to build upon the previous one, creating a self-validating system. For instance, robust structural characterization in Step 1 is essential for the accurate interpretation of the biological data obtained in Step 3. Similarly, understanding the physicochemical properties from Step 2 will inform the design of appropriate formulations for in vivo studies in Step 5.

Conclusion

This compound (CAS 1073159-70-2) is a chemical compound with currently limited published research. However, its structural features suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The cyanophenyl and sulfonamide moieties are well-represented in a multitude of bioactive molecules, indicating that this compound could serve as a starting point for the development of novel therapeutics. The lack of existing data presents a clear opportunity for original research to explore its synthetic accessibility, physicochemical properties, and biological activity. The proposed research workflow provides a logical and robust framework for such an investigation. As new data emerges, the scientific community will be better positioned to understand the full potential of this intriguing molecule.

References

As of the latest search, no direct scientific publications or patents were found for this compound (CAS 1073159-70-2). The following is a list of commercial suppliers who list this compound in their catalogs, providing basic chemical information.

"N-(2-cyanophenyl)-N-methylmethanesulfonamide" mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-(2-cyanophenyl)-N-methylmethanesulfonamide

Abstract

This compound is a compound cataloged primarily as a chemical intermediate in the synthesis of ureas and thioureas with potential herbicidal activity. As of this writing, its intrinsic biological activity and mechanism of action (MoA) in mammalian systems are not characterized in publicly available literature. This guide, therefore, serves as a comprehensive framework for drug development professionals and researchers on how to systematically investigate and determine the MoA of such a novel or uncharacterized small molecule. Using this compound as a case study, we will outline a multi-pronged strategy encompassing initial phenotypic screening, target identification, and mechanistic validation, grounded in established scientific principles and methodologies.

Introduction: From Chemical Intermediate to Biological Probe

The journey of a small molecule from a synthetic intermediate to a potential therapeutic agent is one of rigorous scientific inquiry. This compound, with its distinct cyanophenyl and N-methylmethanesulfonamide moieties, presents a unique starting point for investigation. The sulfonamide group is a well-known pharmacophore present in a wide array of clinically successful drugs, including antibiotics, diuretics, and anticancer agents, often targeting enzymes like carbonic anhydrases or kinases. The cyanophenyl group can participate in various non-covalent interactions, potentially contributing to target binding affinity and specificity.

This document outlines a logical, experience-driven workflow to systematically deorphanize this compound. Our approach is built on a foundation of generating high-confidence data through orthogonal methodologies, ensuring that each finding is cross-validated before proceeding to the next stage of investigation.

Phase 1: Initial Phenotypic Screening & Target Class Prediction

The primary objective of this initial phase is to ascertain if this compound elicits any observable biological response in a cellular context. A broad, unbiased screening approach is critical to avoid premature assumptions about its function.

High-Content Cellular Viability Screening

The first step is to determine the compound's effect on cell viability across a diverse panel of cell lines. This provides initial clues about potential cytotoxicity and differential sensitivity, which can hint at underlying genetic or pathway-specific dependencies.

Experimental Protocol: Multiplexed Viability and Cytotoxicity Assay

-

Cell Line Panel Selection: Choose a panel of 10-20 human cancer cell lines representing diverse tissue origins (e.g., breast, lung, colon, leukemia) to maximize the chances of observing a specific effect.

-

Plate Seeding: Seed cells in 96-well or 384-well clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a maximum concentration of 100 µM. Include DMSO-only (vehicle) and a known cytotoxic agent (e.g., Staurosporine) as negative and positive controls, respectively.

-

Cell Treatment: Add the compound dilutions to the cell plates. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Assay Multiplexing:

-

Add a cell-permeable fluorogenic peptide substrate for caspase-3/7 (to measure apoptosis).

-

Subsequently, add a reagent containing a cell-impermeable DNA-binding dye (to measure membrane integrity/necrosis) and a metabolic indicator like resazurin (to measure cell viability).

-

-

Data Acquisition: Read the fluorescence and absorbance signals using a multi-mode plate reader at the appropriate wavelengths.

-

Data Analysis: Normalize the data to the vehicle control. Plot dose-response curves and calculate IC50 (half-maximal inhibitory concentration) values for each cell line.

Data Interpretation and Hypothesis Generation

The results from the phenotypic screen will guide the subsequent steps.

Table 1: Hypothetical Phenotypic Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) | Primary Effect |

| A549 | Lung Carcinoma | > 100 | No Effect |

| MCF-7 | Breast Carcinoma | 12.5 | Proliferation Arrest |

| MDA-MB-231 | Breast Carcinoma | 15.2 | Proliferation Arrest |

| HCT116 | Colon Carcinoma | > 100 | No Effect |

| K562 | Leukemia | 1.8 | Apoptosis |

| MOLM-13 | Leukemia | 2.3 | Apoptosis |

From this hypothetical data, a clear pattern emerges: the compound is selectively potent against leukemia cell lines, inducing apoptosis. This narrows the search space and allows us to form the initial hypothesis: this compound targets a pathway or protein critical for the survival of specific hematopoietic malignancies.

Phase 2: Unbiased Target Identification

With a validated phenotypic effect, the next critical phase is to identify the direct molecular target(s) of the compound. We will employ an unbiased chemical proteomics approach, which physically isolates the target protein based on its binding to the compound.

Chemical Proteomics Workflow

This strategy involves immobilizing the compound on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.

Caption: Workflow for Target Identification via Affinity Purification-Mass Spectrometry.

Experimental Protocol: Affinity-Purification Mass Spectrometry (AP-MS)

-

Bait Preparation: Synthesize an analog of this compound with a functional linker (e.g., an aliphatic amine) suitable for covalent coupling to NHS-activated Sepharose beads. As a crucial control, prepare beads coupled only with the linker (Control Beads).

-

Lysate Preparation: Culture and harvest K562 cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C.

-

To reduce non-specific binding, a competition experiment can be run in parallel, where the lysate is pre-incubated with an excess of free, non-immobilized compound before adding the beads. The true target should show reduced binding to the beads in this condition.

-

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

-

Elution and Digestion: Elute bound proteins using a denaturing buffer (e.g., urea) and perform in-solution or on-bead tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. A specific binding partner will be significantly enriched in the compound-bead pulldown compared to the control-bead pulldown and should show reduced enrichment in the competition experiment.

Phase 3: Target Validation and Mechanistic Dissection

Let us hypothesize that the AP-MS experiment identifies a specific kinase, for example, a Bruton's Tyrosine Kinase (BTK), as the top candidate. The next phase is to rigorously validate this interaction and understand its downstream consequences.

Direct Target Engagement and Biochemical Confirmation

First, we must confirm direct binding and measure the compound's effect on the protein's function.

Table 2: Orthogonal Target Validation Assays

| Assay Method | Principle | Objective |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | Determine binding kinetics (kon, koff) and affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Confirm direct binding and determine binding thermodynamics (ΔH, ΔS). |

| In Vitro Kinase Assay | Measures the ability of BTK to phosphorylate a substrate peptide in the presence of the compound. | Determine if the compound inhibits the enzymatic activity of BTK and calculate its IC50. |

Cellular Target Engagement and Pathway Modulation

Confirmation of direct binding and inhibition must be followed by evidence that the compound engages the target in a cellular environment and modulates its known signaling pathway.

Caption: Hypothesized Mechanism: Inhibition of the BCR-BTK Signaling Pathway.

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat K562 cells with increasing concentrations of this compound for a short period (e.g., 2 hours). Include a known BTK inhibitor (e.g., Ibrutinib) as a positive control.

-

Cell Stimulation: Stimulate the B-Cell Receptor pathway using an appropriate agonist (e.g., anti-IgM antibodies).

-

Lysis and Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies.

-

Antibody Probing: Use primary antibodies specific for:

-

Phospho-BTK (to measure BTK activity)

-

Total BTK (as a loading control)

-

Phospho-PLCγ2 (a direct downstream substrate of BTK)

-

Total PLCγ2

-

A housekeeping protein like GAPDH or β-actin.

-

-

Detection and Analysis: Use chemiluminescent or fluorescent secondary antibodies to detect the protein bands. Quantify band intensities to demonstrate a dose-dependent decrease in the phosphorylation of BTK and its substrate PLCγ2.

A successful outcome from these experiments would provide strong, multi-faceted evidence that this compound functions by directly inhibiting BTK kinase activity, leading to the suppression of pro-survival signaling and inducing apoptosis in sensitive leukemia cells.

Conclusion

While this compound is currently positioned as a synthetic building block, its chemical structure holds potential for unexplored biological activity. The systematic, multi-phase approach detailed in this guide provides a robust and reliable framework for elucidating its mechanism of action. By progressing from broad phenotypic screening to unbiased target identification and finally to rigorous biochemical and cellular validation, researchers can build a high-confidence model of a compound's MoA. This structured inquiry is fundamental to the process of modern drug discovery and development, transforming chemical curiosities into potential therapeutic innovations.

References

-

This compound | C9H10N2O2S | ChemSpider. ChemSpider, . Accessed 23 Jan. 2026.

- A NEW CLASS OF UREAS AND THIOUREAS AND THEIR USE AS HERBICIDES - Patent.Google Patents, patents.google.com/patent/EP0083100A1/en. Accessed 23 Jan. 2026.

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-cyanophenyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] These compounds exhibit diverse pharmacological activities, and their synthesis is a critical aspect of new drug development.[2] This document provides a comprehensive, in-depth technical guide for the two-step synthesis of a specific N-aryl sulfonamide, "N-(2-cyanophenyl)-N-methylmethanesulfonamide," starting from 2-aminobenzonitrile.

The overall synthetic transformation is as follows:

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are paramount for the success of the synthesis. The following table summarizes the key materials required.

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |

| 2-Aminobenzonitrile | 1885-29-6 | 118.14 | White to off-white solid, mp 53 °C[5] | Sigma-Aldrich |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | 114.55 | Colorless to pale-yellow liquid, pungent odor, corrosive, water-reactive[6][7] | Acros Organics |

| Pyridine | 110-86-1 | 79.10 | Colorless liquid, strong odor, toxic, flammable | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, colorless liquid | J.T. Baker |

| Sodium Hydride (NaH), 60% in oil | 7646-69-7 | 24.00 | Grey powder, highly reactive with water, pyrophoric[8] | Alfa Aesar |

| Methyl Iodide (MeI) | 74-88-4 | 141.94 | Colorless liquid, toxic, potential carcinogen | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Colorless liquid, high boiling point | EMD Millipore |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | Aqueous solution | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution | LabChem |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous solution | Ricca Chemical |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | White crystalline solid, drying agent | EMD Millipore |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Colorless liquid, solvent for extraction and chromatography | Macron Fine Chemicals |

| Hexanes | 110-54-3 | - | Colorless liquid, solvent for chromatography | Avantor |

| Silica Gel, 230-400 mesh | 7631-86-9 | - | Stationary phase for column chromatography | Sorbent Technologies |

Part 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide (Intermediate)

This initial step involves the formation of a sulfonamide bond by reacting the primary amine of 2-aminobenzonitrile with methanesulfonyl chloride.

Experimental Protocol: Step 1

-

Setup: In a chemical fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to prevent reaction with the water-sensitive methanesulfonyl chloride.

-

Reagent Addition: Charge the flask with 2-aminobenzonitrile (5.0 g, 42.3 mmol) and anhydrous pyridine (80 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Sulfonylation: Add methanesulfonyl chloride (3.9 mL, 50.8 mmol, 1.2 equiv) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Causality: This slow, chilled addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts. Pyridine serves as both the solvent and the base, neutralizing the hydrochloric acid generated during the reaction.[9]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexanes) until the starting 2-aminobenzonitrile spot is no longer visible.

-

Work-up: a. Carefully pour the reaction mixture into 200 mL of ice-cold 1M HCl. This will protonate the pyridine, making it water-soluble. b. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate product.

The crude N-(2-cyanophenyl)methanesulfonamide is typically a solid and can be used in the next step without further purification.

Logical and Mechanistic Workflow: Step 1

The reaction proceeds via a nucleophilic attack of the amino group of 2-aminobenzonitrile on the electrophilic sulfur atom of methanesulfonyl chloride.

Caption: Workflow for Sulfonamide Formation

Part 2: N-Methylation of N-(2-cyanophenyl)methanesulfonamide

This second step introduces the methyl group onto the nitrogen atom of the sulfonamide intermediate. This requires a strong base to deprotonate the sulfonamide nitrogen, making it nucleophilic.

Experimental Protocol: Step 2

CAUTION: Sodium hydride reacts violently with water and can ignite in air. Methyl iodide is toxic and a suspected carcinogen. This procedure must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[8][10]

-

Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the apparatus under vacuum and cool under an inert atmosphere.

-

Reagent Addition: a. Under a positive pressure of inert gas, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.8 mmol, 1.2 equiv) to the flask. b. Add anhydrous N,N-Dimethylformamide (DMF, 80 mL) via syringe. c. Stir the suspension and add a solution of crude N-(2-cyanophenyl)methanesulfonamide (from Step 1, ~42.3 mmol) in anhydrous DMF (20 mL) dropwise via syringe.

-

Causality: Anhydrous DMF is used as a polar aprotic solvent which is suitable for SN2 reactions. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide nitrogen, generating a potent nucleophile and hydrogen gas.[11]

-

-

Deprotonation: Stir the mixture at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

-

Methylation: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (3.2 mL, 50.8 mmol, 1.2 equiv) dropwise via syringe.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) for the disappearance of the starting sulfonamide.

-

Work-up: a. Cool the flask in an ice bath and very carefully quench the reaction by the slow, dropwise addition of 50 mL of water to destroy any unreacted sodium hydride. b. Dilute the mixture with 200 mL of water and extract with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash thoroughly with water (3 x 100 mL) to remove DMF, followed by brine (1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product obtained is typically an oil or a solid that requires purification.

Protocol: Purification by Column Chromatography

-

Preparation: Prepare a slurry of silica gel in a 5% ethyl acetate/hexanes mixture and pack a chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% EtOAc).

-

Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Isolation: Evaporate the solvent from the combined pure fractions to yield this compound.

Protocol: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.4-7.8 ppm), N-CH₃ singlet (~3.0-3.3 ppm), S-CH₃ singlet (~2.8-3.0 ppm). |

| ¹³C NMR | Aromatic carbons, cyano carbon (~115-120 ppm), N-CH₃ carbon, S-CH₃ carbon. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 211.05 and [M+Na]⁺ at m/z = 233.03. |

| FT-IR | Characteristic peaks for C≡N stretch (~2220-2230 cm⁻¹), and SO₂ stretches (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹).[14] |

Overall Synthetic Workflow

Caption: Overall Synthetic Workflow Diagram

Safety and Handling

-

Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and reacts violently with water. It is a lachrymator and causes severe burns. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6][15]

-

Sodium Hydride (NaH): Water-reactive and pyrophoric. It liberates flammable hydrogen gas upon contact with water or protic solvents. Handle exclusively under an inert atmosphere. Ensure no water is present in the reaction setup. Quench excess NaH slowly and carefully with isopropanol or ethanol at 0 °C before aqueous work-up.[8]

-

Methyl Iodide (MeI): Toxic, a potential carcinogen, and an alkylating agent. Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.

-

Pyridine and DMF: These solvents are toxic. Avoid inhalation and skin contact. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][17] An appropriate risk assessment should be conducted before commencing any experimental work.

References

-

ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. Available at: [Link]

-

PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Available at: [Link]

-

International Labour Organization. ICSC 1163 - METHANESULFONYL CHLORIDE. Available at: [Link]

-

ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]

-

National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]

-

ResearchGate. Catalyzed N-methylation and subsequent carbonylation using various aryl iodides. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

-

ACS Publications. Robust and General Late-Stage Methylation of Aryl Chlorides. Available at: [Link]

-

Organic Syntheses. SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Available at: [Link]

-

ResearchGate. Recent developments in the synthesis of N-aryl sulfonamides. Available at: [Link]

- Google Patents.Sulfonamide purification process.

-

Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation. Available at: [Link]

-

University of California. Sodium Hydride - Standard Operating Procedure. Available at: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. Available at: [Link]

-

ResearchGate. Catalytic N‐Alkylation of Sulfonamides. Available at: [Link]

-

ResearchGate. 2-Aminobenzonitrile. Available at: [Link]

-

Journal of Chemistry and Technologies. N-Alkylation of sulfonamides by alkyl halides. Available at: [Link]

-

National Institutes of Health. Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Available at: [Link]

-

National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides. Available at: [Link]

- Google Patents.Methylation of indole compounds using dimethyl carbonate.

-

Quora. How do organic chemists prepare sodium hydride for reaction? Available at: [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides. Available at: [Link]

-

Science of Synthesis. Sodium Hydride. Available at: [Link]

-

Organic Syntheses. methanesulfonyl chloride. Available at: [Link]

-

HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl). Available at: [Link]

-

Royal Society of Chemistry. The N-alkylation of sulfonamides with alcohols in water. Available at: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides. Available at: [Link]

-

Indian Academy of Sciences. Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 7. fishersci.com [fishersci.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. echemi.com [echemi.com]

- 13. ias.ac.in [ias.ac.in]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Application Notes & Protocols for N-(2-cyanophenyl)-N-methylmethanesulfonamide as a Ligand in Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of metal complexes featuring the bifunctional ligand, N-(2-cyanophenyl)-N-methylmethanesulfonamide. While this specific ligand is not extensively documented in current literature, its unique combination of a sulfonamide and a nitrile moiety presents intriguing possibilities for novel coordination chemistry. By drawing parallels with well-established principles of sulfonamide and nitrile coordination, this guide offers detailed, field-proven protocols and mechanistic insights to empower researchers in synthesizing and exploring new metal-based compounds. The potential applications of these complexes, particularly in medicinal chemistry and catalysis, are discussed, grounded in the known biological and chemical activities of related metal-sulfonamide and metal-nitrile complexes.

Introduction: The Rationale for this compound in Coordination Chemistry

The design of novel ligands is a cornerstone of innovation in coordination chemistry, with far-reaching implications for catalysis, materials science, and medicinal chemistry. This compound is a particularly compelling, albeit underexplored, ligand scaffold. It uniquely integrates two potent coordinating groups: a tertiary N-aryl sulfonamide and an aromatic nitrile.

-

The Sulfonamide Moiety: Sulfonamides are a well-established class of pharmacophores, renowned for their antibacterial properties.[1][2] In coordination chemistry, the sulfonamide group can act as a versatile donor, coordinating to metal centers through the sulfonamidate nitrogen or the sulfonyl oxygens.[3] The deprotonation of the sulfonamide nitrogen to form a sulfonamidate anion creates a strong coordination site. The coordination of metal ions to sulfonamide ligands has been shown to enhance their biological activity, leading to potent anticancer, antibacterial, and antifungal agents.[1][4][5]

-

The Nitrile Moiety: Aromatic nitriles are also effective ligands, coordinating to transition metals through the lone pair of electrons on the nitrogen atom.[6][7] The strength of the metal-nitrile bond can be tuned by the electronic properties of both the metal and the aromatic ring.[7] Nitrile ligands are often labile, making them useful as temporary ligands that can be displaced by other substrates in catalytic cycles.[6]

The strategic placement of these two functional groups in an ortho-position on the phenyl ring suggests the potential for this compound to act as a bidentate chelating ligand, forming stable five-membered rings with metal centers. This chelation effect is expected to enhance the thermodynamic stability of the resulting metal complexes.

This guide will provide a systematic approach to harnessing the potential of this ligand, from its synthesis to the preparation and characterization of its metal complexes, and finally to the exploration of their potential applications.

Synthesis of the Ligand: this compound

The synthesis of the target ligand can be approached in a two-step sequence, beginning with the sulfonylation of 2-aminobenzonitrile, followed by the N-methylation of the resulting secondary sulfonamide.

Step 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide

This initial step involves the reaction of 2-aminobenzonitrile with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

[Image of the N-methylation of N-(2-cyanophenyl)methanesulfonamide to form this compound]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]

- 7. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guide to the Scale-Up Synthesis of N-(2-cyanophenyl)-N-methylmethanesulfonamide

Abstract

This document provides a comprehensive guide to the scale-up synthesis of N-(2-cyanophenyl)-N-methylmethanesulfonamide, a key intermediate in the development of various pharmaceutically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of transitioning from bench-scale to larger-scale production. We will cover a proposed two-step synthetic route, in-depth process development considerations, a detailed scale-up protocol, and critical safety measures.

Introduction: Significance of this compound

This compound and its derivatives are integral scaffolds in medicinal chemistry. The presence of the sulfonamide group, a well-established pharmacophore, imparts a range of biological activities.[1][2][3] Sulfonamides are known to act as isosteres for carboxylic acids and amides, offering improved metabolic stability and bioavailability.[4] The cyanophenyl moiety provides a versatile handle for further chemical modifications, making this molecule a valuable building block in the synthesis of more complex drug candidates, including potential antiviral and anticancer agents.[1][5]

The successful and efficient scale-up of this intermediate is a critical step in the drug development pipeline, enabling the production of sufficient quantities for advanced preclinical and clinical studies. This guide is designed to provide the scientific and practical framework for achieving this goal.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available 2-aminobenzonitrile. This pathway involves an initial methanesulfonylation followed by N-methylation.

Caption: Proposed two-step synthesis of the target molecule.

In-Depth Process Development and Rationale

A successful scale-up is predicated on a thorough understanding of the reaction parameters and their impact on yield, purity, and safety. Below, we delve into the critical considerations for each step of the proposed synthesis.

Step 1: Methanesulfonylation of 2-Aminobenzonitrile

The initial step involves the reaction of the primary amine of 2-aminobenzonitrile with methanesulfonyl chloride. This is a standard method for the formation of sulfonamides.[4][6]

Reaction Mechanism: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of hydrogen chloride.

Key Considerations for Scale-Up:

-

Solvent Selection: Dichloromethane (DCM) is a suitable solvent for this reaction due to its inertness and ability to dissolve the starting materials. However, for large-scale production, less hazardous and more environmentally friendly solvents should be considered, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

-

Base Selection and Stoichiometry: A non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and halt the reaction.[7] Pyridine is a common choice, acting as both a base and a catalyst. Triethylamine is another viable option. At least one equivalent of the base is required. An excess can be used to drive the reaction to completion, but this can complicate the work-up.

-

Temperature Control: The addition of methanesulfonyl chloride is exothermic and should be performed at a low temperature (0-5 °C) to minimize the formation of di-sulfonated byproducts.[7] Maintaining a controlled temperature is critical on a larger scale to prevent thermal runaways.

-

Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and minimize the formation of impurities.[7]

Step 2: N-Methylation of N-(2-cyanophenyl)methanesulfonamide

The second step is the alkylation of the sulfonamide nitrogen with a methylating agent.

Reaction Mechanism: The sulfonamide proton is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion then displaces the leaving group of the methylating agent in an SN2 reaction.

Key Considerations for Scale-Up:

-

Base Selection: Anhydrous potassium carbonate is an effective and economical base for this transformation. Other bases such as sodium hydride could be used for a more rapid reaction but present greater handling risks on a large scale.

-

Methylating Agent: Methyl iodide is a highly reactive methylating agent. For scale-up, dimethyl sulfate is a more cost-effective alternative, although it is more toxic and requires careful handling.

-

Solvent: Acetone is a common solvent for this type of reaction as it is polar aprotic and facilitates the SN2 reaction. Acetonitrile is another suitable option.

-

Reaction Endpoint: Monitoring the disappearance of the starting material by TLC or HPLC is essential to prevent over-alkylation or side reactions.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

5 L three-necked round-bottom flask with overhead stirrer, thermometer, and addition funnel

-

Heating mantle with temperature controller

-

Cooling bath (ice-water)

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

TLC plates and developing chamber

-

HPLC system

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 2-Aminobenzonitrile | 118.14 | 118.14 | 1.0 | 1.0 |

| Methanesulfonyl Chloride | 114.55 | 126.0 | 1.1 | 1.1 |

| Pyridine | 79.10 | 94.9 | 1.2 | 1.2 |

| Dichloromethane (DCM) | - | 2 L | - | - |

| 1 M Hydrochloric Acid | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

| N-(2-cyanophenyl)methanesulfonamide | 196.23 | (Theoretical Yield) | - | - |

| Potassium Carbonate (anhydrous) | 138.21 | 207.3 | 1.5 | 1.5 |

| Methyl Iodide | 141.94 | 156.1 | 1.1 | 1.1 |

| Acetone | - | 2 L | - | - |

Step-by-Step Procedure:

Step 1: Synthesis of N-(2-cyanophenyl)methanesulfonamide

-

Reaction Setup: Assemble the 5 L three-necked flask with the overhead stirrer, thermometer, and addition funnel. Ensure all glassware is dry.

-

Charge Reactants: Charge the flask with 2-aminobenzonitrile (118.14 g, 1.0 mol) and dichloromethane (1 L). Stir until all the solid has dissolved. Add pyridine (94.9 g, 1.2 mol) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (126.0 g, 1.1 mol) dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture back to 0-5 °C.

-

Slowly quench the reaction by adding 1 M HCl (500 mL).

-

Separate the organic layer.

-

Wash the organic layer successively with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield N-(2-cyanophenyl)methanesulfonamide as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: To the 5 L three-necked flask, add the N-(2-cyanophenyl)methanesulfonamide from the previous step, anhydrous potassium carbonate (207.3 g, 1.5 mol), and acetone (2 L).

-

Addition of Methyl Iodide: Add methyl iodide (156.1 g, 1.1 mol) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting sulfonamide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with acetone (2 x 100 mL).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (1 L) and wash with water (2 x 500 mL) and brine (250 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness to obtain the crude product.

-

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography if necessary.

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Hazard Analysis

A thorough understanding of the potential hazards is paramount for a safe scale-up.

| Compound | Hazards | Recommended Precautions |

| 2-Aminobenzonitrile | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8][9] | Handle in a well-ventilated fume hood. Wear gloves, lab coat, and eye protection. |

| Methanesulfonyl Chloride | Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.[6] | Handle with extreme care in a dry environment. Use corrosion-resistant gloves and full-face protection. Have an appropriate quenching agent readily available. |

| Pyridine | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area away from ignition sources. |

| Methyl Iodide | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. | Handle as a carcinogen. Use with appropriate engineering controls and PPE. |

| This compound | (Predicted) Harmful if swallowed. May cause skin, eye, and respiratory irritation.[10] | Handle with standard laboratory precautions. Avoid creating dust. |

Thermal Hazard Analysis: The methanesulfonylation reaction is exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure (a thermal runaway). It is essential to have a robust cooling system and to control the addition rate of methanesulfonyl chloride. A reaction calorimetry study is recommended before proceeding to a pilot-plant scale.

Conclusion

The successful scale-up synthesis of this compound is achievable through a carefully planned and executed two-step process. This guide has outlined a robust protocol and highlighted the critical parameters that require careful control and optimization. By focusing on the principles of process development, reaction monitoring, and safety, researchers and drug development professionals can efficiently and safely produce this valuable intermediate for further investigation and development.

References

-

El-Gazzar, A. R. A., Abou-Zied, H. A., & El-Gendy, M. A. A. (2022). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. RSC Advances, 12(39), 25383–25396. [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

- Google Patents. (n.d.). Method of 2-aminobenzonitrile synthesis.

-

Al-Ostath, A. I., & El-Ashmawy, M. B. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). ResearchGate. [Link]

-

ResearchGate. (n.d.). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Aminobenzonitrile. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Modular Two-Step Route to Sulfondiimidamides. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. [Link]

-

ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

- Google Patents. (n.d.). The synthetic method of 2-phenoxymethanesulfonanilide.

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

Angene Chemical. (2025). Safety Data Sheet - m-Aminophenyl Tosylate. Angene Chemical. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

Angene. (n.d.). MSDS of (E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). N-(2-iodophenyl)methanesulfonamide. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). (2-Cyanophenyl) (3-hydroxyphenyl)methanesulfonate. Retrieved January 24, 2026, from [Link]

Sources

- 1. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. capotchem.cn [capotchem.cn]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Reaction Condition Optimization for N-(2-cyanophenyl)-N-methylmethanesulfonamide

Welcome to the technical support center for the synthesis of N-(2-cyanophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves two key transformations:

-

N-methylation of 2-aminobenzonitrile: This step introduces the methyl group onto the nitrogen atom of the starting material.

-

Sulfonylation of N-methyl-2-aminobenzonitrile: The final step involves the reaction of the N-methylated intermediate with methanesulfonyl chloride to form the desired sulfonamide.

This guide is structured to address potential issues that may arise during each of these critical steps.

Visualizing the Synthetic Pathway

Caption: General synthetic route for this compound.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Step 1: N-Methylation of 2-Aminobenzonitrile

Question 1: I am observing very low conversion of 2-aminobenzonitrile to the N-methylated product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-methylation of 2-aminobenzonitrile can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Incomplete Deprotonation: The N-H bond of the amino group is not sufficiently acidic for methylation to occur without a base. A strong base is required to generate the more nucleophilic amide anion.

-

Recommendation: Sodium hydride (NaH) is a common and effective choice. Ensure you are using a fresh, high-quality source of NaH. Older NaH can be less reactive due to surface oxidation. Use at least 1.1 equivalents to ensure complete deprotonation.

-

-

Base and Solvent Compatibility: The choice of solvent is critical for the solubility of the reactants and the reactivity of the base.

-

Recommendation: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base and do not interfere with the nucleophilic attack. Ensure your solvent is rigorously dried, as any protic impurity will quench the base.

-

-

Reactivity of the Methylating Agent: While methyl iodide (MeI) is highly reactive, its volatility can be an issue.

-

Recommendation: Add the methyl iodide slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to prevent excessive exotherm and loss of reagent. Consider using dimethyl sulfate, which is less volatile, but also more toxic and requires careful handling.

-

-

Reaction Temperature and Time: The reaction may be kinetically slow at lower temperatures.

-

Recommendation: After the initial addition of the methylating agent at a lower temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Question 2: My reaction is producing a significant amount of the N,N-dimethylated byproduct. How can I suppress this side reaction?

Answer:

The formation of the N,N-dimethylated byproduct is a common issue when the mono-methylated product is still nucleophilic enough to react with the methylating agent. Here are strategies to enhance selectivity for mono-methylation:

-

Stoichiometry of the Methylating Agent: Using a large excess of the methylating agent will drive the reaction towards di-methylation.

-

Recommendation: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the methylating agent. Add it dropwise to the reaction mixture to maintain a low instantaneous concentration.

-

-

Temperature Control: Higher temperatures can favor over-alkylation.

-

Recommendation: Maintain a lower reaction temperature (e.g., 0 °C to room temperature) throughout the reaction. This will slow down the second methylation step more significantly than the first.

-

-

Alternative Methylating Agents: Some methylating agents may offer better selectivity.

-

Recommendation: Consider using a less reactive methylating agent, such as methyl tosylate. While the reaction may be slower, it can provide better control over mono-alkylation.

-

| Parameter | Recommendation for Low Yield | Recommendation to Avoid Di-methylation |